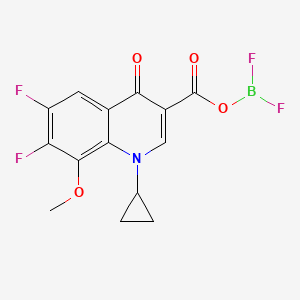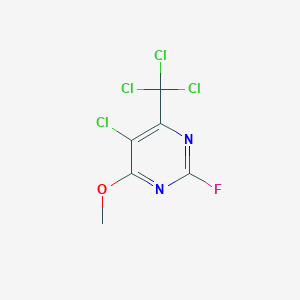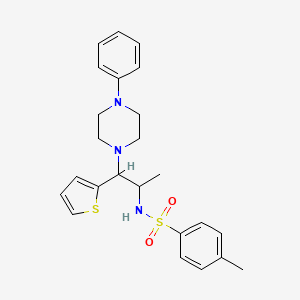
2-(3-Methylphenyl)-1H-indole
Vue d'ensemble
Description
Applications De Recherche Scientifique
Antiproliferative and Antitopoisomerase II Activities
Research on 3-methyl-2-phenyl-1H-indoles has shown significant antiproliferative activity against various human tumor cell lines, including HeLa, A2780, and MSTO-211H. Some compounds within this series exhibited potent antitopoisomerase II activities and induced apoptosis pathways, suggesting their potential as candidates for cancer treatment (Zidar et al., 2020).
Corrosion Inhibition
Studies have demonstrated that 3-amino alkylated indoles, including those with a structure similar to 2-(3-Methylphenyl)-1H-indole, are effective corrosion inhibitors for mild steel in acidic environments. These compounds show high inhibition efficiency and act by adsorbing onto the steel surface, thus preventing corrosion (Verma et al., 2016).
Anti-inflammatory, Antioxidant, and Antimicrobial Properties
A series of 2-(2'/3'/4'/6'-substituted phenyl)-1H-indoles demonstrated significant anti-inflammatory, antioxidant, and antimicrobial activities. These findings indicate the potential of these compounds in the development of new therapeutic agents (Sravanthi et al., 2015).
Ecofriendly Fungicides and Bactericides
Indole-2,3-dione derivatives, related to the core structure of 2-(3-Methylphenyl)-1H-indole, have been studied for their potential as ecofriendly fungicides and bactericides. These compounds have demonstrated comparable antimicrobial activity and lower toxicity in comparison to standard fungicides (Singh & Nagpal, 2005).
Applications in Organic Synthesis
2-Methyl-1H-indole-3-carboxylate derivatives, closely related to 2-(3-Methylphenyl)-1H-indole, have been synthesized using a palladium-catalyzed intramolecular oxidative coupling. These compounds are significant in the synthesis of various pharmaceuticals and natural products (Bellavita et al., 2022).
Propriétés
IUPAC Name |
2-(3-methylphenyl)-1H-indole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13N/c1-11-5-4-7-12(9-11)15-10-13-6-2-3-8-14(13)16-15/h2-10,16H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FDMNCWSEDSYGND-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C2=CC3=CC=CC=C3N2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13N | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3-Methylphenyl)-1H-indole | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![4,4'-Bis[(1E)-2-[4-(hexyloxy)phenyl]ethenyl]-2,2'-bipyridine](/img/structure/B3287483.png)

![2-[3-(4-Bromophenyl)-4-oxo-2-(trifluoromethyl)chromen-7-yl]oxyacetamide](/img/structure/B3287495.png)

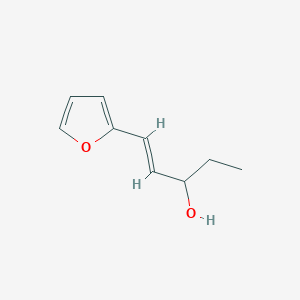
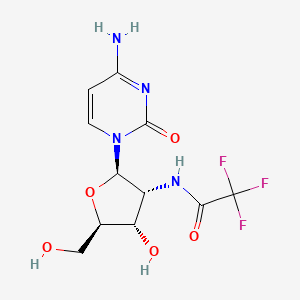
![(2Z)-2-[(2E,4E,6E)-7-[3-(5-Carboxypentyl)-1,1-dimethyl-6,8-disulfobenzo[e]indol-3-ium-2-yl]hepta-2,4,6-trienylidene]-3-ethyl-1,1-dimethyl-6-sulfobenzo[e]indole-8-sulfonate](/img/structure/B3287522.png)
![2-[2-(5-Chloro-1H-indol-2-YL)-ethyl]-isoindole-1,3-dione](/img/structure/B3287527.png)
